molecular formula C13H18O B075040 Phenol, cyclohexyl-3(or 4)-methyl- CAS No. 1596-16-3

Phenol, cyclohexyl-3(or 4)-methyl-

Cat. No. B075040
CAS RN: 1596-16-3
M. Wt: 190.28 g/mol
InChI Key: XQZZRMOYMBRVNA-UHFFFAOYSA-N
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Description

Phenol, cyclohexyl-3(or 4)-methyl-, also known as 3-methylcyclohexylphenol or MXC, is a chemical compound that belongs to the family of alkylphenols. It is widely used in various industries, including pharmaceuticals, plastics, and pesticides. MXC has been the subject of scientific research due to its potential effects on human health and the environment.

Mechanism Of Action

MXC binds to estrogen receptors and activates the expression of estrogen-responsive genes. This can lead to a variety of physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.

Biochemical And Physiological Effects

MXC has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has been found to increase the expression of genes involved in cell growth and differentiation, as well as genes involved in the immune response. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.

Advantages And Limitations For Lab Experiments

MXC has been widely used in laboratory experiments to study its effects on human health and the environment. One advantage of using MXC in laboratory experiments is that it has a well-characterized mechanism of action and is relatively easy to synthesize. However, MXC has some limitations in laboratory experiments, including its potential to interact with other chemicals and its potential to degrade over time.

Future Directions

There are several future directions for research on MXC. One area of research is the development of new methods for synthesizing MXC that are more efficient and environmentally friendly. Another area of research is the study of MXC's effects on human health, including its potential to disrupt the endocrine system and its potential to cause cancer. Finally, there is a need for further research on the environmental effects of MXC, including its potential to accumulate in the environment and its potential to affect wildlife.

Scientific Research Applications

MXC has been studied for its potential effects on human health and the environment. It has been shown to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. MXC has been found to bind to estrogen receptors and activate the expression of estrogen-responsive genes.

properties

CAS RN

1596-16-3

Product Name

Phenol, cyclohexyl-3(or 4)-methyl-

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-cyclohexyl-3-methylphenol

InChI

InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

XQZZRMOYMBRVNA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)C2CCCCC2

Canonical SMILES

CC1=C(C=CC(=C1)O)C2CCCCC2

Other CAS RN

71902-24-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude 1-cyclohexyl-4-methoxy-2-methyl-benzene in dry DCM (10 mL) is added BBr3 at −78° C. Following this addition, the mixture is heated at 50° C. for 12 hours. The reaction mixture is cooled in an ice bath, and the reaction is quenched by the dropwise addition of water. The mixture is extracted with DCM. The combined organic phases are washed with 10% NaHCO3 (aq), brine, and dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (10% EtOAc in hexanes) to give 4-cyclohexyl-3-methyl-phenol.
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1-cyclohexyl-4-methoxy-2-methyl-benzene
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0 (± 1) mol
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10 mL
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